

# Spectroscopic Profile of 3-Bromo-2-(chloromethyl)pyridine: A Technical Guide

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## Compound of Interest

Compound Name: 3-Bromo-2-(chloromethyl)pyridine

Cat. No.: B053696

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This technical guide provides a comprehensive overview of the spectroscopic data for the compound **3-Bromo-2-(chloromethyl)pyridine** (CAS No. 122851-69-8). The intended audience for this document includes researchers, scientists, and professionals in the field of drug development and chemical synthesis. This guide details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for obtaining such spectra.

Please note: Experimental spectroscopic data for **3-Bromo-2-(chloromethyl)pyridine** is not readily available in public databases. The data presented herein is predicted based on established principles of spectroscopy and computational models.

## Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for **3-Bromo-2-(chloromethyl)pyridine**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted  $^1\text{H}$  NMR Data (Solvent:  $\text{CDCl}_3$ , Reference: TMS)

| Chemical Shift ( $\delta$ ) ppm | Multiplicity        | Integration | Assignment          |
|---------------------------------|---------------------|-------------|---------------------|
| ~8.5                            | Doublet of Doublets | 1H          | H-6                 |
| ~7.8                            | Doublet of Doublets | 1H          | H-4                 |
| ~7.3                            | Doublet of Doublets | 1H          | H-5                 |
| ~4.8                            | Singlet             | 2H          | -CH <sub>2</sub> Cl |

Table 2: Predicted <sup>13</sup>C NMR Data (Solvent: CDCl<sub>3</sub>)

| Chemical Shift ( $\delta$ ) ppm | Assignment          |
|---------------------------------|---------------------|
| ~152                            | C-2                 |
| ~150                            | C-6                 |
| ~140                            | C-4                 |
| ~125                            | C-5                 |
| ~120                            | C-3                 |
| ~45                             | -CH <sub>2</sub> Cl |

## Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm <sup>-1</sup> ) | Intensity | Vibration                |
|--------------------------------|-----------|--------------------------|
| 3100-3000                      | Medium    | Aromatic C-H Stretch     |
| 2960-2850                      | Medium    | Aliphatic C-H Stretch    |
| 1600-1550                      | Strong    | C=C/C=N Ring Stretching  |
| 1470-1430                      | Strong    | C=C/C=N Ring Stretching  |
| ~1100                          | Medium    | C-Br Stretch             |
| ~750                           | Strong    | C-Cl Stretch             |
| 900-675                        | Strong    | C-H Out-of-plane Bending |

## Mass Spectrometry (MS)

The mass spectrum of **3-Bromo-2-(chloromethyl)pyridine** is expected to show a complex molecular ion region due to the presence of bromine (isotopes <sup>79</sup>Br and <sup>81</sup>Br in an approximate 1:1 ratio) and chlorine (isotopes <sup>35</sup>Cl and <sup>37</sup>Cl in an approximate 3:1 ratio). This will result in a characteristic M, M+2, and M+4 pattern.

Table 4: Predicted m/z Peaks for Molecular Ion Adducts

| Adduct              | Predicted m/z |
|---------------------|---------------|
| [M] <sup>+</sup>    | 204.92885     |
| [M+H] <sup>+</sup>  | 205.93668     |
| [M+Na] <sup>+</sup> | 227.91862     |
| [M-H] <sup>-</sup>  | 203.92212     |

## Experimental Protocols

The following are generalized experimental protocols that can be adapted for the acquisition of spectroscopic data for **3-Bromo-2-(chloromethyl)pyridine**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of approximately 5-10 mg of **3-Bromo-2-(chloromethyl)pyridine** would be dissolved in about 0.7 mL of a deuterated solvent, typically chloroform-d ( $\text{CDCl}_3$ ), containing a small amount of tetramethylsilane (TMS) as an internal standard. The solution would then be transferred to a 5 mm NMR tube. Both  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra would be recorded on a spectrometer operating at a field strength of 400 MHz or higher. For  $^1\text{H}$  NMR, standard acquisition parameters would be used. For  $^{13}\text{C}$  NMR, a proton-decoupled sequence would be employed to simplify the spectrum.

## Infrared (IR) Spectroscopy

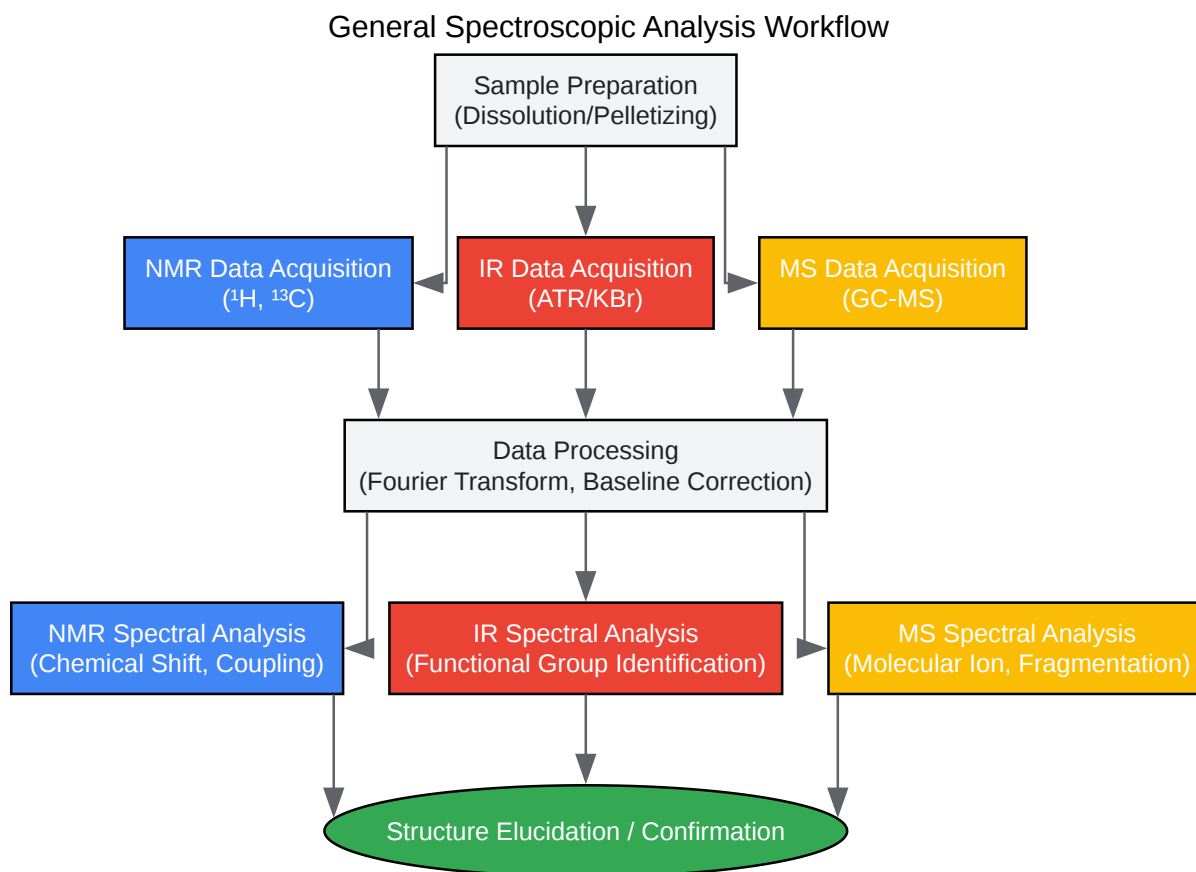
For a solid sample, an Attenuated Total Reflectance (ATR) accessory is a common method. A small amount of the solid compound is placed directly on the ATR crystal, and pressure is applied to ensure good contact. The IR spectrum is then recorded. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk. The spectrum is then obtained by passing an infrared beam through the pellet.

## Mass Spectrometry (MS)

Mass spectral data would typically be obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system. A dilute solution of the sample in a volatile organic solvent like dichloromethane or ethyl acetate would be injected into the GC. The sample would be vaporized and separated on a capillary column before entering the mass spectrometer. Electron Ionization (EI) at 70 eV is a standard method for generating ions and producing a fragmentation pattern that is characteristic of the molecule's structure.

## Visualizations

### Spectroscopic Analysis Workflow

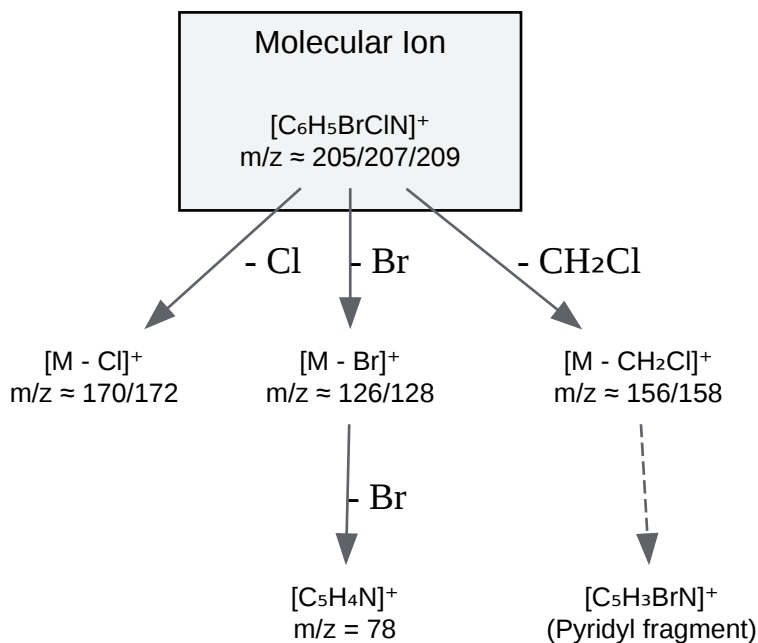


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Caption: A flowchart of the general workflow for spectroscopic analysis.

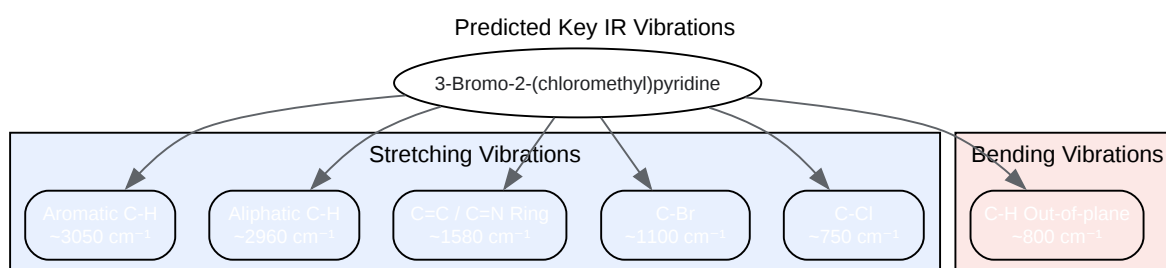
## Predicted Mass Spectrometry Fragmentation

## Predicted MS Fragmentation of 3-Bromo-2-(chloromethyl)pyridine

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Caption: Key predicted fragmentation pathways for **3-Bromo-2-(chloromethyl)pyridine**.

## Key Predicted IR Vibrations

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Caption: Diagram of key predicted IR vibrational modes.

- To cite this document: BenchChem. [Spectroscopic Profile of 3-Bromo-2-(chloromethyl)pyridine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

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